Methyl 4-(N-ethylmethanesulfonamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[ethyl(methylsulfonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-12(17(3,14)15)10-7-5-9(6-8-10)11(13)16-2/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMXZNFVDMPATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190175 | |
| Record name | Benzoic acid, 4-[ethyl(methylsulfonyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820704-15-1 | |
| Record name | Benzoic acid, 4-[ethyl(methylsulfonyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[ethyl(methylsulfonyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(N-ethylmethanesulfonamido)benzoate typically involves the reaction of methyl 4-aminobenzoate with ethyl methanesulfonate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group by the ethyl methanesulfonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated under reflux to drive the reaction to completion, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-ethylmethanesulfonamido)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides with different alkyl or aryl groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the sulfonamide moiety.
Scientific Research Applications
Methyl 4-(N-ethylmethanesulfonamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-(N-ethylmethanesulfonamido)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The ortho-substituted sulfonamido analog (Methyl 2-(N-ethylmethanesulfonamido)benzoate) exhibits reduced solubility due to steric hindrance, whereas the para-substituted target compound benefits from better planarity and crystallinity .
Piperazinyl-Quinoline Benzoate Derivatives
A series of compounds synthesized by attaching quinoline-carbonyl-piperazinyl groups to methyl benzoate (e.g., C1–C7 in ) highlights structural diversity:
Key Observations :
- Electron-Withdrawing Groups : Fluorine (C4) and trifluoromethyl (C7) substituents improve metabolic stability and lipophilicity, critical for drug-likeness .
Functional Group Analogues
Carbamate vs. Sulfonamido Derivatives
Aminoethyl vs. Sulfonamido Derivatives
- (S)-Methyl 4-(1-aminoethyl)benzoate (): The primary amine group introduces basicity, enabling protonation at physiological pH, which contrasts with the neutral sulfonamido group in the target compound. This difference significantly impacts solubility and membrane permeability .
Biological Activity
Methyl 4-(N-ethylmethanesulfonamido)benzoate, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through a nucleophilic substitution reaction involving methyl 4-aminobenzoate and ethyl methanesulfonate. The reaction typically occurs under basic conditions using reagents such as sodium hydroxide or potassium carbonate. The general reaction can be summarized as follows:
This compound features a sulfonamide group that is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking substrates or interacting with active sites. This property is particularly relevant in antimicrobial applications, where it can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through apoptosis induction in cancer cells, potentially by modulating cell signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Properties
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, research published in reported that this compound induced apoptosis in human breast cancer cells by activating caspase pathways. The compound's ability to target specific signaling pathways makes it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial properties.
-
Cancer Cell Line Studies :
- In experiments involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be approximately 25 µM for MCF-7 cells, indicating significant anticancer potential.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2-(N-ethylmethanesulfonamido)benzoate | Similar to this compound but with different positioning of the sulfonamide group | Exhibits similar antimicrobial properties but varies in potency |
| Sulfanilamide | A classic sulfonamide antibiotic | Well-established antimicrobial effects but less selective than newer derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
